2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-4-1-3-9(7-10)11-8-15-6-2-5-13-12(15)14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQVNBDLIKNGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363052 | |
| Record name | 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134044-50-1 | |
| Record name | 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this document leverages data from closely related analogs within the 2-arylimidazo[1,2-a]pyrimidine class to provide a thorough understanding of its expected characteristics and the methodologies for their determination. The imidazo[1,2-a]pyrimidine scaffold is a significant pharmacophore known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4]
Core Physicochemical Data
Quantitative data for this compound and its structural analogs are summarized below. These values provide a baseline for understanding the compound's physical and chemical behavior.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 134044-50-1 | [5][6] |
| Molecular Formula | C₁₂H₈N₄O₂ | [7] |
| Molecular Weight | 240.22 g/mol | [7] |
| InChI Key | ANQVNBDLIKNGOQ-UHFFFAOYSA-N | [7] |
Table 2: Physicochemical Data of Analogous 2-Arylimidazo[1,2-a]pyrimidines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine | C₁₂H₈BrN₃ | 274.12 | 191-193 | Light brown solid |
| 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine | C₁₃H₁₁N₃O | 225.25 | 219-221 | Brown solid |
| 2-(2-methoxyphenyl)imidazo[1,2-a]pyrimidine | C₁₃H₁₁N₃O | 225.25 | 264-266 | Yellow solid |
| 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidine | C₁₄H₁₃N₃ | 223.28 | 231-233 | Light brown solid |
Note: Data in Table 2 is for analogous compounds and is provided for comparative purposes.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of 2-arylimidazo[1,2-a]pyrimidines, which are applicable for the preparation and analysis of the title compound.
Synthesis of 2-Arylimidazo[1,2-a]pyrimidines
A common and efficient method for synthesizing 2-arylimidazo[1,2-a]pyrimidines is through the condensation reaction of 2-aminopyrimidine with a substituted 2-bromoarylketone.[1] A microwave-assisted, solvent-free approach using a solid support catalyst like alumina (Al₂O₃) has been shown to be effective.[1]
Materials:
-
2-aminopyrimidine
-
2-bromo-1-(3-nitrophenyl)ethan-1-one (or other substituted 2-bromoarylketones)
-
Basic alumina (Al₂O₃)
-
Ethanol
-
Ethyl ether
Procedure:
-
Combine equimolar amounts (e.g., 10 mmol) of 2-aminopyrimidine and the corresponding 2-bromoarylketone.
-
Add alumina (Al₂O₃) as a catalyst, typically around 30% (w/w).
-
The mixture is irradiated in a domestic microwave oven for a period of 90 to 300 seconds, depending on the specific reactants.[1]
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is filtered and washed multiple times with a mixture of ethyl ether and ethanol to remove impurities.
-
The resulting pure solid can be collected, typically with a good yield, without requiring further purification.[1]
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 91 MHz for ¹H and 23 MHz for ¹³C).[1]
-
Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Tetramethylsilane (TMS) is used as an internal standard.
-
Chemical shifts are reported in parts per million (ppm).
Mass Spectrometry (MS):
-
Electron impact mass spectra are obtained to determine the molecular weight and fragmentation pattern of the synthesized compounds.[1]
-
Electrospray ionization (ESI) is a common technique used for these analyses, and results are often reported as the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.[1]
Melting Point Determination:
-
The melting point of the purified compound is determined using a standard melting point apparatus and is typically reported as a range.[1]
Visualized Workflows and Pathways
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2-arylimidazo[1,2-a]pyrimidines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE | 134044-50-1 [chemicalbook.com]
- 6. 2-(3-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE | 134044-50-1 [chemicalbook.com]
- 7. 2-(3-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE | CAS: 134044-50-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Structural Analysis and Confirmation of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine
The synthesis of 2-arylimidazo[1,2-a]pyrimidines is typically achieved through the condensation of 2-aminopyrimidine with an appropriate α-haloketone. For the synthesis of the title compound, 2-amino-pyrimidine would be reacted with 2-bromo-1-(3-nitrophenyl)ethanone.
General Experimental Protocol
A mixture of 2-aminopyrimidine (1 equivalent) and 2-bromo-1-(3-nitrophenyl)ethanone (1 equivalent) is subjected to a condensation reaction.[1] Various solvents and catalysts can be employed to optimize the reaction conditions. A common approach involves heating the reactants in a suitable solvent such as ethanol or dimethylformamide (DMF), potentially with the addition of a base to neutralize the hydrobromic acid formed during the reaction.[1][2] Microwave-assisted synthesis has also been shown to be an effective method for accelerating this type of reaction.[2]
Reaction Monitoring and Purification: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Structural Elucidation and Confirmation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the imidazo[1,2-a]pyrimidine core and the 3-nitrophenyl substituent. The chemical shifts and coupling constants of the pyrimidine ring protons would confirm the fusion pattern of the heterocyclic system. The protons on the nitrophenyl ring will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the carbon framework of the molecule. The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the imidazo[1,2-a]pyrimidine core and the nitrophenyl ring will be indicative of their electronic environment.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₁₂H₈N₄O₂), the expected exact mass is 240.0647 g/mol .[3][4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. While crystal structure data for the title compound is not currently available, analysis of related structures provides insight into the expected molecular geometry.
Tabulated Data (Hypothetical)
The following tables present hypothetical, yet expected, data for this compound based on the analysis of structurally similar compounds.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₈N₄O₂ |
| Molecular Weight | 240.22 g/mol [3][4] |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not reported |
Table 2: Hypothetical ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.8 | dd | H-5 (pyrimidine ring) |
| ~8.6 | s | H-3 (imidazole ring) |
| ~8.5 | d | H-7 (pyrimidine ring) |
| ~8.3 | d | H-2' (nitrophenyl ring) |
| ~8.2 | d | H-6' (nitrophenyl ring) |
| ~7.8 | t | H-5' (nitrophenyl ring) |
| ~7.1 | dd | H-6 (pyrimidine ring) |
Table 3: Hypothetical ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-7a (bridgehead) |
| ~148 | C-NO₂ (nitrophenyl) |
| ~145 | C-2 (imidazole ring) |
| ~144 | C-5 (pyrimidine ring) |
| ~136 | C-1' (nitrophenyl ring) |
| ~131 | C-3' (nitrophenyl ring) |
| ~130 | C-5' (nitrophenyl ring) |
| ~124 | C-6' (nitrophenyl ring) |
| ~122 | C-4' (nitrophenyl ring) |
| ~117 | C-7 (pyrimidine ring) |
| ~114 | C-3 (imidazole ring) |
| ~109 | C-6 (pyrimidine ring) |
Experimental Workflows and Signaling Pathways
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and structural confirmation.
Hypothetical Biological Signaling Pathway
Nitro-containing heterocyclic compounds often exhibit biological activity, including antimicrobial and anticancer effects, through a mechanism involving the reduction of the nitro group.[][6] This process can generate reactive nitrogen species that induce cellular damage, particularly to DNA.[] In the context of cancer, imidazo[1,2-a]pyridine derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[7]
The following diagram proposes a potential mechanism of action for this compound as an anticancer agent.
Caption: Proposed anticancer mechanism of action.
Conclusion
This compound is a heterocyclic compound of interest for its potential biological activities. While specific, publicly available analytical data is limited, its structure can be reliably confirmed using standard spectroscopic and crystallographic techniques. The synthesis is achievable through established condensation methodologies. Based on the known activities of related nitro-aromatic and imidazo[1,2-a]pyrimidine compounds, it is hypothesized that this molecule may exhibit anticancer and/or antimicrobial properties, potentially through mechanisms involving nitro-reduction and the inhibition of key cellular signaling pathways. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-(3-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE | 134044-50-1 [chemicalbook.com]
- 4. 2-(3-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE | 134044-50-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of complete, published datasets for this specific molecule, this guide also includes comparative data from structurally analogous compounds to provide a robust reference for researchers.
Molecular Structure
Chemical Name: this compound Molecular Formula: C₁₂H₈N₄O₂ Molecular Weight: 240.22 g/mol CAS Number: 134044-50-1
Spectroscopic Data
Table 1: 1H NMR Spectroscopic Data of 2-Arylimidazo[1,2-a]pyrimidine Analogs (in DMSO-d₆)
| Compound | Ar-H (ppm) | Imidazopyrimidine-H (ppm) | Other (ppm) |
| 2-Phenylimidazo[1,2-a]pyrimidine | 8.98 - 7.44 (m, 8H) | 9.30 (dd, J = 6.7, 1.9 Hz, 1H) | - |
| 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | 8.31 - 7.17 (m, 7H) | 9.02 (dd, J = 6.7, 1.9 Hz, 1H), 8.59 (d, J = 9.6 Hz, 2H) | - |
| 2-(3-Methoxyphenyl)imidazo[1,2-a]pyrimidine | 9.13 - 6.86 (m, 7H) | 9.31 (dd, J = 6.7, 1.8 Hz, 1H) | 3.85 (d, J = 1.7 Hz, 3H, OCH₃) |
| 2-(2-Methoxyphenyl)imidazo[1,2-a]pyrimidine | 8.12 - 7.00 (m, 7H) | 9.09 - 8.73 (m, 1H) | 4.02 (s, 3H, OCH₃) |
| 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine | 8.95 - 7.35 (m, 6H) | 9.27 (dd, J = 6.8, 1.9 Hz, 1H) | 2.64 - 2.20 (m, 6H, 2xCH₃) |
Data sourced from a study on the synthesis and antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives.[1]
Table 2: 13C NMR Spectroscopic Data of 2-Arylimidazo[1,2-a]pyrimidine Analogs (in DMSO-d₆)
| Compound | Ar-C (ppm) | Imidazopyrimidine-C (ppm) | Other (ppm) |
| 2-Phenylimidazo[1,2-a]pyrimidine | 138.22, 131.07, 130.02, 126.81 | 157.29, 114.31 | - |
| 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | 142.05, 136.07, 134.74, 131.57, 131.40, 128.58, 125.02, 122.62 | 152.43, 110.37, 109.10 | - |
| 2-(3-Methoxyphenyl)imidazo[1,2-a]pyrimidine | 160.25, 144.80, 138.09, 136.54, 131.11, 128.26, 118.91, 116.77, 111.90 | 157.27, 114.26, 110.38 | 56.03 (OCH₃) |
| 2-(2-Methoxyphenyl)imidazo[1,2-a]pyrimidine | 157.00, 139.61, 133.97, 132.23, 131.69, 129.37, 128.17, 121.40, 117.66, 112.72 | 114.77, 114.18 | 56.53 (OCH₃) |
| 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine | 144.27, 139.32, 137.52, 136.42, 130.39, 127.05, 123.98, 123.63 | 156.47, 113.69, 108.88 | 19.41, 19.32 (2xCH₃) |
Data sourced from a study on the synthesis and antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives.[1]
Table 3: Mass Spectrometry Data of 2-Arylimidazo[1,2-a]pyrimidine Analogs
| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 2-Phenylimidazo[1,2-a]pyrimidine | 195.23 | 196 |
| 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | 274.12 | 276 |
| 2-(3-Methoxyphenyl)imidazo[1,2-a]pyrimidine | 225.25 | 226 |
| 2-(2-Methoxyphenyl)imidazo[1,2-a]pyrimidine | 225.25 | 226 |
| 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine | 223.28 | 224 |
Data sourced from a study on the synthesis and antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives.[1]
Predicted Spectroscopic Data for this compound:
-
1H NMR: The aromatic region is expected to show complex multiplets for the protons on the nitrophenyl and imidazopyrimidine rings. The electron-withdrawing nitro group will likely shift the signals of the adjacent protons on the phenyl ring downfield.
-
13C NMR: The carbon atoms of the nitrophenyl ring, particularly the one bearing the nitro group, are expected to be significantly deshielded.
-
IR Spectroscopy: Characteristic peaks for the nitro group (N-O stretching) are expected around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The [M+H]⁺ ion would be expected at m/z 241.22.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature. However, a general and efficient microwave-assisted method for the synthesis of 2-arylimidazo[1,2-a]pyrimidines has been reported and can be adapted for this specific compound.[1]
General Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidines [1]
This procedure involves the condensation reaction of 2-aminopyrimidine with a 2-bromoarylketone, catalyzed by basic alumina (Al₂O₃) under microwave irradiation.
Materials:
-
2-Aminopyrimidine
-
2-Bromo-1-(3-nitrophenyl)ethan-1-one (or equivalent α-haloketone)
-
Basic Alumina (Al₂O₃)
-
Ethanol
-
Ethyl Ether
Procedure:
-
In a microwave-safe vessel, combine 2-aminopyrimidine (10 mmol) and 2-bromo-1-(3-nitrophenyl)ethan-1-one (10 mmol).
-
Add basic alumina (30% w/w).
-
The mixture is irradiated in a domestic microwave oven for a period of 90-300 seconds. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The crude product is filtered and washed several times with a mixture of ethyl ether and ethanol to afford the pure solid.
Instrumentation for Characterization:
-
NMR Spectra: Recorded on a spectrometer (e.g., 91 MHz for ¹H and 23 MHz for ¹³C) in a suitable deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.[1]
-
Mass Spectra: Obtained using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.[1]
-
IR Spectra: Recorded on an FT-IR spectrometer using, for example, the KBr pellet method.
-
Melting Point: Determined using a standard melting point apparatus.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2-arylimidazo[1,2-a]pyrimidines.
Caption: General workflow for the synthesis and characterization of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted spectroscopic data and the generalized experimental protocol should be used as a guide. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
Discovery and Synthesis of Novel 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of heterocyclic compounds: 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine analogs. This class of molecules holds significant promise in the development of new therapeutic agents, particularly in the realm of oncology. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 3-nitrophenyl substituent at the 2-position offers a unique opportunity to explore new structure-activity relationships and develop potent and selective drug candidates.
Core Synthesis Strategy
The primary synthetic route to this compound and its analogs involves a classical condensation reaction between a substituted 2-aminopyrimidine and an appropriately substituted α-haloketone. This versatile method allows for the introduction of various substituents on both the imidazo[1,2-a]pyrimidine core and the phenyl ring, enabling a thorough investigation of the structure-activity relationship.
A general and efficient approach for the synthesis of 2-arylimidazo[1,2-a]pyrimidines is the reaction of 2-aminopyrimidine with the corresponding 2-bromo-1-(aryl)ethan-1-one. For the synthesis of the target compound, 2-bromo-1-(3-nitrophenyl)ethan-1-one would be the key intermediate. This can be prepared from 3-nitroacetophenone via a bromination reaction. The subsequent cyclization with 2-aminopyrimidine typically proceeds in a suitable solvent, such as ethanol or acetone, often with heating to drive the reaction to completion. Microwave-assisted synthesis has also been reported as an efficient method for the preparation of similar analogs, often leading to higher yields and shorter reaction times.[1][2]
Experimental Protocols
General Procedure for the Synthesis of this compound
A representative experimental protocol for the synthesis of a related analog, N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, is presented below and can be adapted for the synthesis of this compound.[3]
Step 1: Synthesis of the Imine Intermediate
A mixture of 2-aminopyrimidine (2.0 mmol) and 3-nitrobenzaldehyde (2.2 mmol) containing a catalytic amount of p-toluenesulfonic acid monohydrate (0.4 mmol) and anhydrous Na2SO4 (200 mg) in methanol (10 mL) is stirred under a nitrogen atmosphere for one hour at 50 °C.[3] The reaction progress is monitored by thin-layer chromatography (TLC).
Step 2: Cyclization Reaction
To the reaction mixture from Step 1, a solution of a suitable isocyanide, for example, tosylmethyl isocyanide (2.0 mmol) in methanol (2 mL), is added. The mixture is then stirred at 50 °C for 48 hours.[3]
Step 3: Work-up and Purification
After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound. The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity
While specific data for this compound analogs is still emerging, studies on closely related compounds have demonstrated significant biological activity. For instance, the 2-(2-nitrophenyl) analog of 3-aminoimidazo[1,2-a]pyridine has shown potent anticancer activity against various cancer cell lines.
In Vitro Anticancer Activity of a 2-(2-Nitrophenyl) Analog
The cytotoxic effects of N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (a structurally related compound) were evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HT-29 (colon adenocarcinoma), and B16F10 (melanoma). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[3]
| Compound | MCF-7 IC50 (µM) | HT-29 IC50 (µM) | B16F10 IC50 (µM) |
| N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | 30.88 ± 14.44 | 4.15 ± 2.93 | 64.81 ± 15.78 |
Data is presented as mean ± standard deviation.[3]
These results indicate that the presence of the nitrophenyl group can contribute significantly to the cytotoxic activity of the imidazo[1,2-a]pyridine scaffold, with notable potency against the HT-29 colon cancer cell line.[3] Further investigation into the 3-nitrophenyl analogs is warranted to explore the impact of the nitro group's position on anticancer efficacy and selectivity.
Visualizations
Synthetic Workflow for this compound
References
In Silico Prediction of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This guide provides an in-depth technical overview of the in silico methods used to predict the bioactivity of a specific derivative, 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine. By leveraging computational tools, researchers can efficiently screen for potential biological targets, predict efficacy, and assess pharmacokinetic profiles, thereby accelerating the early stages of drug discovery. This document outlines the methodologies for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics simulations, and discusses potential signaling pathways modulated by this class of compounds.
Predicted Bioactivities and Biological Targets
Imidazo[1,2-a]pyrimidine derivatives have been shown to exhibit a broad spectrum of biological activities. While specific experimental data for the 2-(3-nitrophenyl) derivative is not extensively available in public literature, based on the activities of analogous compounds, its potential bioactivities are predicted to include:
-
Anticancer Activity: Many imidazo[1,2-a]pyrimidine derivatives have demonstrated potent anticancer effects. For instance, certain derivatives have shown significant inhibitory activity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[2] The presence of a nitro group, an electron-withdrawing group, on the phenyl ring at the C-2 position has been associated with high inhibitory activity against colon cancer cells (HT-29).[2]
-
Antimicrobial Activity: The imidazo[1,2-a]pyrimidine core is also associated with antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3]
-
Wnt/β-catenin Signaling Inhibition: Some imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.[4]
-
AKT/mTOR Pathway Inhibition: Other related compounds, specifically imidazo[1,2-a]pyridines, have been shown to inhibit the AKT/mTOR pathway, which is crucial for cell proliferation and survival.
In Silico Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of bioactivity for a novel compound like this compound.
Potential Signaling Pathway Involvement
Based on studies of related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, two key signaling pathways are of particular interest for their potential modulation by this compound.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers.[5] Some imidazo[1,2-a]pyrimidines have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are crucial for cell proliferation.[4]
AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.
Quantitative Bioactivity Data of Analogous Compounds
The following tables summarize quantitative bioactivity data for various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, which can serve as a reference for predicting the potential potency of this compound.
Table 1: Anticancer Activity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives
| Compound | MCF-7 (Breast) | HT-29 (Colon) | B16F10 (Melanoma) | Reference |
| Compound 11 | 20.47 ± 0.10 | 18.34 ± 1.22 | > 200 | [2] |
| Compound 12 (nitro-substituted) | 30.88 ± 14.44 | 4.15 ± 2.93 | 64.81 ± 15.78 | [2] |
| Compound 13 | 66.48 ± 37.87 | > 200 | 197.06 ± 14.42 | [2] |
| Compound 14 | > 200 | > 200 | 21.75 ± 0.81 | [2] |
| Compound 18 | 14.81 ± 0.20 | 10.11 ± 0.70 | 14.28 ± 0.50 | [2] |
| Compound 19 | > 200 | 85.50 ± 18.83 | > 200 | [2] |
Note: Compound 12, which features a nitro group on the phenyl ring at the C-2 position, demonstrates the highest potency against the HT-29 colon cancer cell line.[2]
Table 2: Antimicrobial Activity (MIC, mg/mL) of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | S. aureus | E. coli | C. albicans | Reference |
| 3a | >1 | >1 | 0.25 | [3] |
| 3c | 0.5 | 1 | 0.125 | [3] |
| 3g | >1 | >1 | 0.25 | [3] |
| 3j | 1 | >1 | 0.125 | [3] |
| 3k | >1 | >1 | 0.125 | [3] |
Experimental Protocols for In Silico Analysis
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
Define the binding site based on the co-crystallized ligand or using a cavity prediction tool.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using chemical drawing software.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina or CLC Drug Discovery Workbench.
-
Set the grid box to encompass the defined binding site.
-
Run the docking simulation to generate multiple binding poses.
-
-
Analysis:
-
Analyze the docking results based on the binding energy (docking score).
-
Visualize the best-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activity.
Protocol:
-
Data Set Preparation:
-
Compile a dataset of imidazo[1,2-a]pyrimidine derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set for model building and a test set for validation.
-
-
Descriptor Calculation:
-
Calculate molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.
-
-
Model Development:
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with biological activity.
-
-
Model Validation:
-
Validate the model using the test set to assess its predictive power (e.g., by calculating R², Q²).
-
-
Prediction:
-
Use the validated QSAR model to predict the bioactivity of this compound.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.
Protocol:
-
System Setup:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Place the complex in a periodic box of solvent (e.g., water).
-
Add ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it.
-
Run the production MD simulation for a desired time scale (e.g., 100 ns).
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).
-
Investigate the persistence of key binding interactions over time.
-
Conclusion
In silico prediction methods are invaluable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive framework for predicting the bioactivity of this compound. By employing molecular docking, QSAR, and molecular dynamics simulations, researchers can gain significant insights into its potential biological targets, efficacy, and mode of action. The predicted involvement of this compound in critical cancer-related signaling pathways, such as Wnt/β-catenin and AKT/mTOR, underscores the therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold and warrants further experimental investigation.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
CAS number and chemical properties of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry.
Core Chemical Properties
This compound, identified by the CAS Number 134044-50-1, is a notable member of the imidazo[1,2-a]pyrimidine family.[1][2] This class of compounds is recognized for its diverse pharmacological potential. The fundamental chemical attributes of this specific molecule are summarized below.
| Property | Value | Reference |
| CAS Number | 134044-50-1 | [1][2] |
| Molecular Formula | C₁₂H₈N₄O₂ | [2] |
| Molecular Weight | 240.22 g/mol | [2] |
| Melting Point | Not explicitly reported for this specific compound. However, the analogous compound, 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine, has a reported melting point of 191–193 °C. | [3] |
| Boiling Point | Data not available. | |
| Solubility | Data not available. |
Synthesis Methodology
The synthesis of this compound can be achieved through a well-established synthetic route for 2-arylimidazo[1,2-a]pyrimidines. This typically involves a condensation reaction between 2-aminopyrimidine and a corresponding α-haloketone, in this case, 2-bromo-1-(3-nitrophenyl)ethanone.
Experimental Protocol: General Synthesis of 2-Arylimidazo[1,2-a]pyrimidines
A general and efficient method for the synthesis of 2-arylimidazo[1,2-a]pyrimidine derivatives utilizes microwave irradiation in a solvent-free environment, catalyzed by basic alumina (Al₂O₃).[3]
Materials:
-
2-Aminopyrimidine
-
2-Bromo-1-(3-nitrophenyl)ethanone
-
Basic Alumina (Al₂O₃)
-
Ethanol
-
Ethyl ether
Procedure:
-
A mixture of 2-aminopyrimidine (10 mmol) and 2-bromo-1-(3-nitrophenyl)ethanone (10 mmol) is prepared.
-
Basic alumina (30% w/w) is added to the mixture as a catalyst.
-
The reaction mixture is subjected to microwave irradiation for a period of 90–300 seconds.
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is allowed to cool to room temperature.
-
The solid product is then filtered and washed multiple times with a mixture of ethyl ether and ethanol to yield the purified this compound.
This synthetic approach offers a convenient and effective route to obtaining the target compound with good yields.[3]
Potential Biological Activities and Signaling Pathways
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4] While specific studies on this compound are limited, the known activities of related compounds suggest potential areas of investigation.
Anticancer Potential and the Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers.[5] Several studies have identified imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives as inhibitors of this pathway.[5] These compounds have been shown to downregulate the expression of key Wnt target genes, such as c-myc and cyclin D1, which are crucial for cancer cell proliferation.[5] The inhibitory action of these compounds can occur downstream of GSK-3β, a key kinase in the β-catenin destruction complex.[5] Given these findings, this compound represents a candidate for investigation as a Wnt/β-catenin pathway inhibitor.
Immunomodulatory Role and the cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various inflammatory diseases and cancer. While direct evidence is pending, the structural similarity of the imidazo[1,2-a]pyrimidine core to other heterocyclic scaffolds known to modulate this pathway suggests a potential role. For instance, inhibitors targeting STING can block its activation and subsequent downstream signaling, which includes the production of type I interferons and other inflammatory cytokines. This presents another avenue for the therapeutic exploration of this compound.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold known to possess significant biological activities. While further research is required to fully elucidate its specific chemical properties and pharmacological profile, its potential as an anticancer agent, possibly through the inhibition of the Wnt/β-catenin pathway, and as an immunomodulatory agent via the cGAS-STING pathway, makes it a compelling candidate for further investigation in drug discovery and development programs.
References
- 1. 2-(3-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE | 134044-50-1 [chemicalbook.com]
- 2. 2-(3-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE | 134044-50-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigation into the Fluorescent Properties of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive initial investigation into the fluorescent properties of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine. The imidazo[1,2-a]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry and materials science, with many of its derivatives exhibiting significant fluorescence. However, the introduction of a nitro group onto the 2-phenyl substituent is expected to dramatically influence its photophysical characteristics. This document outlines the anticipated fluorescent behavior of the title compound, provides detailed experimental protocols for its synthesis and characterization, and presents a theoretical framework for the observed phenomena.
Predicted Photophysical Data
The following table summarizes the anticipated photophysical properties of this compound in a standard organic solvent such as ethanol. These values are extrapolated from data on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. It is important to note that while many nitro-substituted fluorophores are non-emissive, some residual fluorescence has been observed in nitro-substituted imidazo[1,2-a]pyrimidines.
| Parameter | Predicted Value/Range | Notes |
| Absorption Maximum (λ_abs_) | 350 - 400 nm | Expected to be in the near-UV to violet range, corresponding to π-π* transitions of the conjugated system. |
| Emission Maximum (λ_em_) | 450 - 550 nm | A significant Stokes shift is anticipated. The emission is likely to be weak. |
| Fluorescence Quantum Yield (Φ_F_) | < 0.01 | The nitro group is a strong electron-withdrawing group and is expected to act as an efficient fluorescence quencher.[1] |
| Fluorescence Lifetime (τ_F_) | < 1 ns | A short fluorescence lifetime is characteristic of a molecule with efficient non-radiative decay pathways. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and photophysical characterization of this compound.
Synthesis of this compound
The synthesis of 2-phenylimidazo[1,2-a]pyrimidines is typically achieved through the condensation of 2-aminopyrimidine with an appropriate α-haloketone.[2][3] The following protocol is a generalized procedure based on this established methodology.
Materials:
-
2-Amino-pyrimidine
-
2-Bromo-1-(3-nitrophenyl)ethan-1-one
-
Ethanol (or another suitable solvent like DMF)
-
Basic alumina (Al₂O₃) or a suitable base (e.g., NaHCO₃)
-
Domestic microwave or conventional heating apparatus
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, combine 2-aminopyrimidine (1.0 mmol) and 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 mmol).
-
Add a catalytic amount of basic alumina.[2]
-
The reaction can be performed solvent-free with microwave irradiation or in a solvent such as ethanol under reflux.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solvent was used, it is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2]
Photophysical Characterization
The following protocols describe the standard procedures for measuring the absorption and fluorescence properties of the synthesized compound.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer equipped with a Xenon lamp source and a suitable detector
-
1 cm path length quartz cuvettes
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or THF).
-
From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the sample solutions from 200 to 600 nm.
-
Identify the wavelength of maximum absorption (λ_abs_).
Fluorescence Spectroscopy:
-
Set the excitation wavelength on the fluorometer to the determined λ_abs_.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., from the excitation wavelength + 20 nm to 700 nm).
-
Identify the wavelength of maximum emission (λ_em_).
Determination of Fluorescence Quantum Yield (Φ_F_):
The comparative method using a well-characterized fluorescence standard is employed for determining the quantum yield.
-
Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).
-
Prepare a series of dilutions for both the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the following equation:
Φ_F_(sample) = Φ_F_(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of fluorescence quenching.
Caption: Experimental workflow for the synthesis and characterization.
Caption: Proposed fluorescence quenching mechanism via PET.
Conclusion
The investigation into the fluorescent properties of this compound suggests that the compound is likely to exhibit weak to negligible fluorescence. This is attributed to the presence of the electron-withdrawing nitro group, which is known to quench the fluorescence of aromatic systems through a photoinduced electron transfer mechanism. The provided experimental protocols offer a clear pathway for the synthesis and detailed photophysical characterization of this compound, which will be crucial for validating the predicted properties. For researchers in drug development, the understanding that nitro-substitution can effectively eliminate the intrinsic fluorescence of the imidazo[1,2-a]pyrimidine core is a critical design consideration, particularly when fluorescence is intended to be used as a tool for bioimaging or mechanistic studies. Further experimental work is required to precisely quantify the photophysical parameters and confirm the quenching mechanism.
References
Unraveling the Intricate Mechanisms of Imidazo[1,2-a]pyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with a broad spectrum of biological activities. These compounds have garnered significant attention for their potential therapeutic applications, ranging from oncology and infectious diseases to central nervous system disorders. This in-depth technical guide elucidates the core mechanisms of action of imidazo[1,2-a]pyrimidine derivatives, providing a comprehensive resource for researchers and drug development professionals. This guide summarizes key quantitative data, details experimental protocols for cited assays, and visualizes complex biological pathways and workflows.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the induction of DNA damage and the inhibition of crucial signaling pathways that drive tumor growth and survival.
Direct Cytotoxicity and DNA Damage
Certain substituted imidazo[1,2-a]pyrimidines have been shown to act as DNA damaging agents. For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine has been identified as a DNA poison, causing damage to nuclear DNA and inducing mutagenesis.[1] This mechanism suggests that these compounds or their metabolites can directly interact with DNA, leading to strand breaks or other lesions that trigger cell cycle arrest and apoptosis.
Inhibition of Key Signaling Pathways
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and is frequently dysregulated in various cancers, particularly colorectal cancer.[2][3] Several imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of this pathway.[2][3] These compounds have been shown to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, which are essential for cell proliferation.[3] Notably, their mechanism of action appears to be independent of GSK-3β activity.[3]
References
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced safety profiles. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The described protocol is intended to serve as a practical guide for researchers in academic and industrial settings engaged in the discovery and development of novel therapeutic agents.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The incorporation of a nitrophenyl group at the 2-position can further modulate the biological activity of the core structure. Traditional synthetic methods for these compounds often involve long reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, leading to higher efficiency and cleaner reaction profiles.[4][5] This application note details a robust and reproducible microwave-assisted protocol for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the microwave-assisted synthesis of this compound. The data is based on typical results obtained for the synthesis of analogous 2-arylimidazo[1,2-a]pyrimidines under microwave irradiation.[6]
| Parameter | Value |
| Reactant 1 | 2-Aminopyrimidine |
| Reactant 2 | 2-Bromo-1-(3-nitrophenyl)ethanone |
| Catalyst | Alumina (Al2O3) |
| Solvent | Solvent-free |
| Microwave Power | 300-400 W |
| Temperature | 120-140 °C |
| Reaction Time | 5-10 minutes |
| Yield | 85-95% |
Experimental Protocols
Materials and Methods
-
Reactants: 2-Aminopyrimidine (98%), 3'-Nitroacetophenone (99%), Bromine (99.8%), Alumina (activated, neutral), Dichloromethane (anhydrous, 99.8%), Ethanol (99.5%).
-
Equipment: Microwave reactor (e.g., CEM Discover, Biotage Initiator), standard laboratory glassware, magnetic stirrer, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, melting point apparatus.
Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone (Precursor)
-
To a solution of 3'-nitroacetophenone (10 mmol) in a suitable solvent such as dichloromethane or acetic acid, add bromine (11 mmol) dropwise at 0 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-nitrophenyl)ethanone.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure α-bromoketone.
Microwave-Assisted Synthesis of this compound
-
In a 10 mL microwave reaction vial, combine 2-aminopyrimidine (1 mmol), 2-bromo-1-(3-nitrophenyl)ethanone (1 mmol), and activated neutral alumina (0.5 g).
-
Thoroughly mix the reactants and the solid support using a spatula.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture with microwaves at a power of 300-400 W for 5-10 minutes. The reaction temperature should be monitored and maintained between 120-140 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
After completion of the reaction, allow the vial to cool to room temperature.
-
Add ethanol to the reaction mixture and stir for 10 minutes.
-
Filter the mixture to remove the alumina.
-
Wash the alumina with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Visualizations
Reaction Scheme
Caption: Reaction scheme for the microwave-assisted synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Utilizing 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine as a fluorescent probe.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold
Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature often lead to favorable photophysical properties, including fluorescence, making them valuable scaffolds for the development of fluorescent probes for bioimaging and sensing applications. Derivatives of the imidazo[1,2-a]pyrimidine core have been explored for a variety of biological applications, including as anticancer, antimicrobial, and anti-inflammatory agents.
Photophysical Properties of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine: A Cautionary Note
While the imidazo[1,2-a]pyrimidine scaffold is a promising fluorophore, the specific derivative, this compound, is generally not suitable for use as a fluorescent probe. The presence of the nitro group (-NO₂) on the phenyl ring typically leads to significant fluorescence quenching.
This phenomenon is well-documented for nitro-substituted aromatic compounds. The strong electron-withdrawing nature of the nitro group facilitates a process called photoinduced electron transfer (PET), which provides a non-radiative pathway for the excited state to return to the ground state, thus preventing the emission of photons as fluorescence.[1][2][3] Studies on the closely related imidazo[1,2-a]pyridine scaffold have shown that the introduction of a nitro group effectively "destroys" the fluorescence of the parent molecule.[2] While the position of the nitro group can influence the efficiency of quenching, it is a dominant deactivation pathway.
Therefore, researchers should not expect significant fluorescence emission from this compound, and it is not recommended for applications requiring a fluorescent signal readout.
Potential Alternative Applications: Avenues for Further Research
Despite its lack of fluorescence, this compound and related nitro-substituted imidazo[1,2-a]azines may possess other valuable biological activities. The imidazo[1,2-a]pyrimidine core is a known pharmacophore, and derivatives have shown promise in several therapeutic areas.
Anticancer Activity
Nitroaromatic compounds are utilized in the development of hypoxia-selective anticancer drugs. The nitro group can be bioreduced in the low-oxygen environment characteristic of solid tumors, leading to the formation of cytotoxic reactive species. Given that various imidazo[1,2-a]pyrimidine derivatives have demonstrated anticancer properties, this compound could be investigated for its cytotoxic effects, particularly under hypoxic conditions.
Antimicrobial and Antiprotozoal Activity
Nitro-substituted heterocycles are a well-established class of antimicrobial and antiprotozoal agents. For instance, nitroimidazoles are used to treat infections caused by anaerobic bacteria and protozoa. Therefore, this compound could be screened for activity against a panel of pathogenic microbes.
Experimental Protocols: Screening for Biological Activity
The following are generalized protocols for assessing the potential biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on cancer cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound dilutions and include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Summary and Future Directions
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups [ccspublishing.org.cn]
Application Note and Protocol: Antimicrobial Activity Assay for 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for evaluating the antimicrobial activity of the compound 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine. The methodologies detailed herein are based on established and widely accepted antimicrobial susceptibility testing methods, including the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
While various derivatives of imidazo[1,2-a]pyrimidine have been investigated for their antimicrobial properties, this protocol is specifically tailored for the systematic evaluation of this compound.[1][2][3]
Data Presentation
Quantitative data from the antimicrobial assays should be recorded and summarized in the following tables for clear comparison and analysis.
Table 1: Zone of Inhibition Diameters for this compound
| Test Microorganism | Strain ID | Concentration of Compound (µ g/disk ) | Zone of Inhibition (mm) | Interpretation (Susceptible/Intermediate/Resistant) |
| Staphylococcus aureus | ATCC 25923 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 10231 | |||
| [Other] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Interpretation (Susceptible/Intermediate/Resistant) |
| Staphylococcus aureus | ATCC 25923 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 10231 | ||
| [Other] |
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This method qualitatively assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[4][5][6]
Materials:
-
This compound
-
Sterile 6-mm filter paper disks
-
Mueller-Hinton agar (MHA) plates
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.[4]
-
-
Application of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Aseptically apply a known concentration of the compound solution onto the sterile filter paper disks. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Ensure firm contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the inhibition zone indicates the susceptibility of the microorganism to the compound.[8]
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[7][9][10]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Test microbial strains
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
-
ELISA reader (optional, for quantitative measurement)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well in the dilution series.[9]
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism as described in the disk diffusion protocol (0.5 McFarland standard).
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[10] The growth control well should be turbid, and the sterility control well should be clear.
-
Visualizations
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Decision logic for determining the MIC value.
References
- 1. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Evaluation of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This document provides a comprehensive guide for evaluating the in vitro cytotoxicity of a specific derivative, 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine. The protocols herein describe established cell-based assays to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis. These assays are fundamental in the early stages of drug discovery and development for characterizing the cytotoxic potential of novel chemical entities.
While specific cytotoxicity data for this compound is not extensively available in public literature, the provided data from related imidazo[1,2-a]pyrimidine derivatives serves as a reference for expected outcomes and assay validation.
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives
The following tables summarize the cytotoxic activity of various imidazo[1,2-a]pyrimidine derivatives against several cancer cell lines, as reported in scientific literature. This data is presented to offer a comparative baseline for the experimental evaluation of this compound.
Table 1: IC50 Values of Imine-/Amine-Bearing Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 3d | MCF-7 | Breast Cancer | 43.4 |
| MDA-MB-231 | Breast Cancer | 35.9 | |
| 4d | MCF-7 | Breast Cancer | 39.0 |
| MDA-MB-231 | Breast Cancer | 35.1 |
Data is representative of findings for substituted imidazo[1,2-a]pyrimidine derivatives and is intended for comparative purposes.
Table 2: Cytotoxicity of a Nitro-Substituted Imidazopyridine Derivative
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 12 | HT-29 | Colon Cancer | 4.15 ± 2.93 |
| (2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine derivative) | MCF-7 | Breast Cancer | 30.88 ± 14.44 |
| B16F10 | Melanoma | 64.81 ± 15.78 |
This data highlights the potent cytotoxic effects of a nitro-containing imidazopyridine derivative, suggesting the potential for significant activity in the title compound.[1]
Experimental Protocols
Detailed methodologies for key cell-based cytotoxicity assays are provided below. It is recommended to optimize these protocols for specific cell lines and laboratory conditions.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[2]
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (cell line specific)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates, sterile
Protocol:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to minimize solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[3] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[5]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as described in the MTT assay protocol
-
96-well plates
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[6]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells and compound as described in the MTT assay protocol
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Cells and compound as described in the MTT assay protocol
-
Opaque-walled 96-well plates
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound as previously described.
-
Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway for Cytotoxicity
Several studies on imidazo[1,2-a]pyridine and pyrimidine derivatives suggest that their cytotoxic effects can be mediated through the induction of apoptosis via key signaling pathways such as the PI3K/Akt/mTOR pathway.[4][7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway for compound-induced apoptosis.
Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyrimidine Core at the 3-Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the imidazo[1,2-a]pyrimidine scaffold at the 3-position. This privileged heterocyclic core is a key pharmacophore in numerous biologically active compounds, and its functionalization is a critical step in the development of novel therapeutics. The following sections detail established methodologies for introducing various functional groups at the C3-position, summarize quantitative data, and provide step-by-step experimental procedures.
Introduction to 3-Position Functionalization
The C3 position of the imidazo[1,2-a]pyrimidine ring is highly susceptible to electrophilic substitution, making it a prime target for the introduction of diverse chemical moieties.[1] This reactivity allows for a wide range of functionalizations, including acylation, amination, and carbon-carbon bond formation, which are crucial for modulating the pharmacological properties of the resulting molecules.[1]
Key Functionalization Methodologies
Several key synthetic strategies have been developed for the targeted functionalization of the imidazo[1,2-a]pyrimidine core at the 3-position. These include classical electrophilic substitution reactions and modern cross-coupling techniques.
3-Acylation and 3-Formylation
The introduction of acyl and formyl groups at the 3-position is a valuable transformation, as these functionalities can serve as synthetic handles for further elaboration. The Vilsmeier-Haack reaction and Friedel-Crafts acylation are commonly employed for this purpose.[1][2]
Vilsmeier-Haack Formylation: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic rings.[3][4]
Friedel-Crafts Acylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the acylation of the imidazo[1,2-a]pyrimidine core with an acyl halide or anhydride.[1]
3-Amination
The introduction of an amino group at the 3-position is often achieved through a multi-step sequence involving nitrosation followed by reduction.[5] Direct amination methods are also being explored.
3-Arylation via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds between a 3-halo-imidazo[1,2-a]pyrimidine and an arylboronic acid.[2] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Quantitative Data Summary
The following tables summarize the yields of various 3-position functionalization reactions on the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine core.
Table 1: Friedel-Crafts Acylation of Imidazo[1,2-a]pyridines with Acetic Anhydride
| Entry | Imidazo[1,2-a]pyridine Substrate | Catalyst (equiv.) | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | AlCl₃ (0.1) | 12 | 95 | [1] |
| 2 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | AlCl₃ (0.1) | 12 | 92 | [1] |
| 3 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | AlCl₃ (0.1) | 12 | 88 | [1] |
| 4 | 2-Methylimidazo[1,2-a]pyridine | AlCl₃ (0.1) | 24 | 75 | [1] |
Table 2: Synthesis of 3-Amino-imidazo[1,2-a]pyrimidine Derivatives via Multi-component Reaction
| Entry | Aldehyde | Isocyanide | Catalyst | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | 4-Chlorophenyl isocyanide | p-Toluenesulfonic acid | 95 | [5] |
| 2 | 3-Nitrobenzaldehyde | 4-Chlorophenyl isocyanide | p-Toluenesulfonic acid | 91 | [5] |
| 3 | 2-Nitrobenzaldehyde | 4-Chlorophenyl isocyanide | p-Toluenesulfonic acid | 92 | [5] |
Table 3: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 85 |[6] | | 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 92 |[6] | | 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 88 |[6] | | 4 | 3-Furylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 |[6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol describes the introduction of a formyl group at the 3-position of the imidazo[1,2-a]pyrimidine core.
Materials:
-
2-Phenylimidazo[1,2-a]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring.
-
After the addition is complete, add 2-phenylimidazo[1,2-a]pyrimidine to the mixture.
-
Heat the reaction mixture at 60 °C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-formyl-2-phenylimidazo[1,2-a]pyrimidine.
Protocol 2: Friedel-Crafts Acylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol outlines the acetylation of the closely related 2-phenylimidazo[1,2-a]pyridine at the 3-position, a method adaptable to the imidazo[1,2-a]pyrimidine core.[1]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-phenylimidazo[1,2-a]pyridine in dichloromethane, add acetic anhydride.
-
Cool the mixture to 0 °C and add aluminum chloride in one portion.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 3-acetyl-2-phenylimidazo[1,2-a]pyridine.[1]
Protocol 3: Synthesis of 3-Amino-2-phenylimidazo[1,2-a]pyrimidine
This protocol describes a four-step synthesis to obtain the 3-amino derivative.[5]
Materials:
-
2-Aminopyrimidine
-
2-Bromoacetophenone
-
Acetone
-
Sodium nitrite
-
Hydrochloric acid (HCl)
-
Ammonium chloride
-
Zinc dust
-
Ethanol
Procedure:
-
Synthesis of 2-phenylimidazo[1,2-a]pyrimidine: Stir a mixture of 2-aminopyrimidine and 2-bromoacetophenone in acetone at room temperature overnight. Filter the precipitate and wash with acetone to yield 2-phenylimidazo[1,2-a]pyrimidine.[5]
-
Nitrosation: Dissolve the product from step 1 in hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature. Stir for 1 hour, then filter the precipitate to obtain 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine.[5]
-
Reduction: To a suspension of the nitroso derivative in ethanol, add a saturated solution of ammonium chloride and zinc dust. Stir the mixture at room temperature for 2 hours.[5]
-
Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Alkalinize the residue to pH 9 and extract with chloroform. Dry the organic layer over MgSO₄, concentrate, and recrystallize from ethanol to obtain 2-phenylimidazo[1,2-a]pyrimidin-3-amine.[5]
Signaling Pathways and Experimental Workflows
The functionalized imidazo[1,2-a]pyrimidine derivatives are known to interact with various biological targets, including protein kinases and GABAA receptors.
PI3K/Akt/mTOR Signaling Pathway
Imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.
GABAA Receptor Modulation
Certain imidazo[1,2-a]pyrimidine derivatives act as ligands for the benzodiazepine binding site of the GABAA receptor, modulating its function.[8] This interaction can lead to anxiolytic and other central nervous system effects.
Caption: Modulation of the GABAA receptor by imidazo[1,2-a]pyrimidine derivatives.
Experimental Workflow for 3-Position Functionalization
The following diagram illustrates a general experimental workflow for the functionalization of the imidazo[1,2-a]pyrimidine core at the 3-position.
Caption: General experimental workflow for the synthesis and analysis of 3-functionalized imidazo[1,2-a]pyrimidines.
References
- 1. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Application Notes and Protocols for the Study of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine as a Potential Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives being extensively explored as potent inhibitors of various protein kinases.[1] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[2] The introduction of a 3-nitrophenyl group at the 2-position of the imidazo[1,2-a]pyrimidine core is a strategic modification aimed at exploring specific interactions within the kinase ATP-binding site. This document provides a comprehensive guide for researchers interested in evaluating the potential of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine as a kinase inhibitor.
Quantitative Data on a Closely Related Analog
While specific data for this compound is unavailable, the following table summarizes the cytotoxic activities of a structurally similar compound, N-(4-chlorophenyl)−2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (Compound 12) , which features a nitrophenyl group at the 2-position of an imidazo[1,2-a]pyridine core.[3] This data serves as a benchmark for the potential anticancer activity.
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 12 | HT-29 | Colon Cancer | 4.15 ± 2.93 | [3] |
| MCF-7 | Breast Cancer | 30.88 ± 14.44 | [3] | |
| B16F10 | Melanoma | 64.81 ± 15.78 | [3] | |
| MEF | Normal Fibroblast | 40.54 ± 4.34 | [3] |
Key Signaling Pathways
Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation and survival.[4][5] The PI3K/Akt/mTOR pathway is a frequently reported target for this class of compounds.[4]
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inactive reagents. 4. Poor quality of solvent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Optimize the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2] For conventional heating, ensure the temperature is maintained consistently. 3. Check the purity of 2-aminopyrimidine and 2-bromo-1-(3-nitrophenyl)ethanone. Use freshly prepared or purified starting materials if necessary. 4. Use anhydrous solvents, as the presence of water can interfere with the reaction. |
| Dark Brown or Black Reaction Mixture | The presence of the nitro group on the phenyl ring can lead to the formation of colored byproducts, especially at elevated temperatures.[2] This is often attributed to the high polarity of the nitro-substituted substrate.[2] | 1. Lower the reaction temperature and extend the reaction time. 2. Consider using a milder base or catalyst. 3. A thorough work-up and purification by column chromatography will be necessary to isolate the desired product from the colored impurities. |
| Multiple Spots on TLC After Reaction | 1. Formation of side products. 2. Presence of unreacted starting materials. 3. Decomposition of the product or starting materials. | 1. Optimize reaction conditions (temperature, time, solvent) to minimize side product formation. 2. Ensure the correct stoichiometry of the reactants. A slight excess of 2-aminopyrimidine can sometimes be beneficial. 3. Purify the crude product using column chromatography. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is often effective for separating polar compounds. |
| Difficulty in Product Purification | The product, this compound, is a polar compound due to the presence of the nitro group and the imidazopyrimidine core, which can make purification challenging. | 1. Use a polar solvent system for column chromatography, such as a gradient of dichloromethane and methanol.[3] 2. If the product is still difficult to separate, consider reverse-phase chromatography. 3. Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an effective final purification step. |
| Inconsistent Results | Variations in reagent quality, reaction setup, or work-up procedures. | 1. Standardize the experimental protocol. 2. Ensure all glassware is dry and the reaction is protected from moisture if necessary. 3. Use reagents from the same batch for a series of experiments to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method is the Tschitschibabin reaction, which involves the condensation of 2-aminopyrimidine with 2-bromo-1-(3-nitrophenyl)ethanone.
Q2: What are the recommended solvents for this reaction?
A2: Various solvents can be used, with the choice often depending on the heating method. For conventional heating, ethanol, dimethylformamide (DMF), and acetonitrile are commonly employed. For microwave-assisted synthesis, DMF is often a good choice.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, to separate the product from the starting materials. The product is expected to be more polar than the starting materials.
Q4: What is a typical work-up procedure for this reaction?
A4: After the reaction is complete, the mixture is typically cooled to room temperature. If a solid precipitates, it can be collected by filtration. The filtrate can be concentrated under reduced pressure, and the residue can be purified by column chromatography. Washing the crude product with a non-polar solvent like diethyl ether can help remove some impurities before chromatography.
Q5: Are there any specific safety precautions I should take?
A5: Yes. 2-Bromo-1-(3-nitrophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Related 2-Arylimidazo[1,2-a]pyrimidine Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMF | 100 | 15 | Good |
| 2 | Acetonitrile | 100 | 15 | Good |
| 3 | Ethanol | Reflux | 60 | Moderate |
| 4 | Toluene | Reflux | 12h | 25-35 |
| 5 | Dioxane | Reflux | 12h | 25-35 |
Note: This data is adapted from related syntheses and serves as a general guideline. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from general procedures for microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidines.[2]
-
Reaction Setup: In a 10 mL microwave vial, combine 2-aminopyrimidine (1.0 mmol), 2-bromo-1-(3-nitrophenyl)ethanone (1.0 mmol), and 5 mL of DMF.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 160°C for 20 minutes.
-
Work-up: After cooling, pour the reaction mixture into 20 mL of water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum. If necessary, further purify the product by column chromatography on silica gel using a gradient of dichloromethane and methanol.
Protocol 2: Conventional Synthesis of this compound
This protocol is a general procedure based on conventional heating methods.
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 mmol) in 10 mL of absolute ethanol, add 2-bromo-1-(3-nitrophenyl)ethanone (1.0 mmol).
-
Heating: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane/methanol gradient.
Logical Relationships in Troubleshooting
References
Technical Support Center: Synthesis of 2-aryl-imidazo[1,2-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my 2-aryl-imidazo[1,2-a]pyrimidine synthesis consistently low?
Answer:
Low yields in the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines can stem from several factors. Here are some common causes and troubleshooting steps:
-
Poor Solubility of Starting Materials: 2-Aminopyrimidines and α-bromoacetophenones can have limited solubility in common organic solvents, leading to incomplete reactions.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical.
-
Formation of Side Products: Incomplete cyclization or side reactions can consume starting materials and reduce the desired product's yield. For example, in some cases, an intermediate imine can be the major product instead of the desired imidazo[1,2-a]pyrimidine.[4]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the formation of intermediates or side products. Adjusting the reaction time or temperature might favor the formation of the desired product. The choice of catalyst can also be crucial; for instance, iodine has been shown to be an effective catalyst for driving the reaction to completion compared to some copper salts under certain conditions.[4]
-
-
Electron-donating or -withdrawing groups: The electronic nature of the substituents on both the 2-aminopyrimidine and the aryl ketone can influence reactivity and, consequently, the yield.[3]
-
Solution: While a general trend is not always observed, it's a factor to consider when troubleshooting. For substrates with particularly strong electron-withdrawing or -donating groups, a re-optimization of the reaction conditions may be necessary.
-
Question 2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity?
Answer:
The formation of multiple products often points to issues with regioselectivity, particularly when using substituted 2-aminopyrimidines.
-
Ambiguous Nucleophilic Sites: Substituted 2-aminopyrimidines can have multiple nitrogen atoms that can participate in the initial reaction, leading to isomeric products.
-
Solution: The regioselectivity is often dictated by the specific reaction conditions and the substitution pattern of the starting materials. Carefully review the literature for established protocols for your specific substrates. In many reported syntheses of 2-aryl-imidazo[1,2-a]pyrimidines, the reaction proceeds with high regioselectivity, which can be confirmed by NMR and X-ray diffraction analysis.[1] If you are developing a novel transformation, a systematic screen of solvents and catalysts may be necessary to find conditions that favor the desired regioisomer.
-
Question 3: I am facing difficulties in purifying the final 2-aryl-imidazo[1,2-a]pyrimidine product. What are the recommended purification techniques?
Answer:
Purification challenges can arise from the physical properties of the product or the presence of persistent impurities.
-
Poor Solubility of the Product: The synthesized 2-aryl-imidazo[1,2-a]pyrimidin-5(8H)-ones can have high melting points and poor solubility in common organic solvents, making purification by crystallization or chromatography difficult.[1]
-
Solution: For products with low solubility, purification can sometimes be achieved by simple washing procedures. For example, treating the reaction mixture with water and then washing the collected solid with a cold solvent like ethanol can yield a pure product.[1] If chromatographic purification is necessary, a systematic screen of different solvent systems (eluents) is recommended.
-
-
Removal of Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be challenging.
-
Solution: Optimize the reaction to drive it to completion. If unreacted starting materials persist, consider a purification method that exploits differences in polarity or solubility. For instance, if the product is significantly less polar than the starting materials, flash column chromatography on silica gel can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing 2-aryl-imidazo[1,2-a]pyrimidines?
A1: Several methods are commonly employed, including:
-
Classical Condensation: The reaction of a 2-aminopyrimidine with an α-haloketone (e.g., α-bromoacetophenone) is a traditional and widely used method.
-
Microwave-Assisted Synthesis: This modern approach often leads to higher yields, shorter reaction times, and can be performed with or without a solvent.[1][2]
-
Iodine-Catalyzed Synthesis: Molecular iodine can be used as an inexpensive and environmentally friendly catalyst, often in aqueous media.[3][4]
-
Copper-Catalyzed Synthesis: Various copper catalysts (e.g., CuI, Cu(OAc)₂) can be used to facilitate the synthesis from different starting materials like aminopyridines and nitroolefins or alkynes.[5][6][7][8]
-
Gold Nanoparticle-Catalyzed Synthesis: This method represents a greener approach to the synthesis.[9][10]
Q2: What are the advantages of using microwave-assisted synthesis for this reaction?
A2: Microwave-assisted synthesis offers several advantages:
-
Increased Reaction Rates: Microwaves can significantly accelerate the reaction, reducing the overall synthesis time from hours to minutes.[1]
-
Higher Yields: Often, microwave irradiation leads to higher product yields compared to conventional heating methods.[1]
-
Improved Solubility: The high temperatures achieved under microwave irradiation can help to solubilize poorly soluble starting materials.[1]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.
Q3: Can the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines be performed under "green" conditions?
A3: Yes, several approaches aim for more environmentally friendly synthesis:
-
Aqueous Media: Using water as a solvent, especially when combined with a catalyst like iodine, is a green alternative to traditional organic solvents.[3][4]
-
Catalyst Choice: Employing non-toxic and inexpensive catalysts like molecular iodine contributes to the greenness of the synthesis.[3][4]
-
Solvent-Free Conditions: Some methods, particularly under microwave irradiation, can be performed without a solvent, reducing waste.
Data Presentation
Table 1: Comparison of Yields for 2-Aryl-imidazo[1,2-a]pyrimidin-5(8H)-one Synthesis under Microwave Irradiation.
| Entry | Aryl Group (in α-bromoacetophenone) | Yield (%) |
| 1 | Phenyl | 95 |
| 2 | 4-Methylphenyl | 92 |
| 3 | 4-Methoxyphenyl | 96 |
| 4 | 4-Chlorophenyl | 94 |
| 5 | 4-Bromophenyl | 93 |
Reaction Conditions: 6-methylisocytosine (1 mmol) and α-bromoacetophenone (1 mmol) under microwave heating at 160 °C for 20 minutes.[1]
Table 2: Optimization of Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridine in Aqueous Media.
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ (30) | Water | rt | 24 | Moderate |
| 2 | I₂ (30) | Water + SDS | rt | 12 | 85 |
| 3 | I₂ (20) | Water | rt | 24 | Lower |
| 4 | None | Water | rt | 24 | 0 |
Reaction Conditions: Acetophenone (1.0 mmol) and 2-aminopyridine (1.2 mmol).[3][4]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidin-5(8H)-ones [1]
-
In a microwave reaction vial, combine 6-methylisocytosine (1 mmol) and the corresponding α-bromoacetophenone (1 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Treat the reaction mixture with water (3 mL).
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol (2 x 2 mL).
-
Dry the product under high vacuum at 60 °C for one hour to obtain the pure 2-aryl-imidazo[1,2-a]pyrimidin-5(8H)-one.
Protocol 2: Iodine-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media [3][4]
-
To a round-bottom flask, add the aryl methyl ketone (1.0 mmol), 2-aminopyridine (1.2 mmol), and iodine (30 mol %).
-
Add water (2 mL) and sodium dodecyl sulfate (SDS) if required to improve solubility.
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylimidazo[1,2-a]pyridine.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Side-product formation in the synthesis of imidazo[1,2-a]pyrimidines and solutions.
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold, with a focus on side-product formation and strategies for its mitigation.
General Reaction Pathway
The synthesis of imidazo[1,2-a]pyrimidines typically involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone or a related three-carbon electrophile. The general reaction scheme is illustrated below, highlighting the key bond formations and potential points for side-product formation.
Caption: General synthetic pathway for imidazo[1,2-a]pyrimidines.
Troubleshooting Guides & FAQs
Issue 1: Formation of Regioisomeric Side-Products
Q1: I am getting a mixture of products in my reaction to synthesize a 2,7-disubstituted imidazo[1,2-a]pyrimidine. How can I confirm if the side-product is a regioisomer?
A1: A common side-product in the synthesis of imidazo[1,2-a]pyrimidines is the formation of the regioisomeric imidazo[1,5-a]pyrimidine. This occurs due to the presence of two nucleophilic nitrogen atoms in the 2-aminopyrimidine starting material that can participate in the initial N-alkylation step.
Workflow for Investigating Regioisomer Formation:
Caption: Workflow for identifying and addressing regioisomer formation.
Spectroscopic techniques are crucial for differentiating between the imidazo[1,2-a]pyrimidine and imidazo[1,5-a]pyrimidine isomers. 2D NMR experiments like HMBC and NOESY can help in elucidating the connectivity and spatial relationships of the protons and carbons in the heterocyclic core, allowing for unambiguous structure determination.
Q2: How can I control the regioselectivity of the reaction to favor the formation of the desired imidazo[1,2-a]pyrimidine isomer?
A2: The regioselectivity of the reaction can be influenced by several factors, including the choice of solvent, reaction temperature, and the electronic properties of the substituents on the starting materials.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Solvent | Temperature (°C) | Catalyst | Product Ratio (Imidazo[1,2-a]pyrimidine : Imidazo[1,5-a]pyrimidine) | Reference |
| Ethanol | Reflux | None | 5 : 1 | [1] |
| Dioxane | Reflux | None | 3 : 1 | [1] |
| DMF | 100 | None | 1 : 1 | [1] |
| Acetonitrile | Reflux | None | 4 : 1 | [1] |
| Methanol | Microwave (120°C) | Acetic Acid | >20 : 1 | [2] |
As indicated in the table, polar protic solvents like ethanol and methanol tend to favor the formation of the desired imidazo[1,2-a]pyrimidine. Microwave irradiation has also been shown to significantly improve regioselectivity.[2]
Experimental Protocol: Regioselective Synthesis of 2-Aryl-7-methylimidazo[1,2-a]pyrimidine
-
Reagents: 2-Amino-4-methylpyrimidine (1 mmol), 2-bromoacetophenone (1.1 mmol), ethanol (10 mL).
-
Procedure:
-
Combine 2-amino-4-methylpyrimidine and 2-bromoacetophenone in a round-bottom flask equipped with a reflux condenser.
-
Add ethanol and stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the regioisomers.
-
Issue 2: Side-Products in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Q3: I am using the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to synthesize 3-aminoimidazo[1,2-a]pyrimidines and I am observing significant side-product formation. What are the likely side-products and how can I minimize them?
A3: The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyrimidines. However, it can be prone to the formation of side-products, primarily the regioisomeric 2-aminoimidazo[1,2-a]pyrimidine.[3][4] The formation of these isomers is dependent on the reaction conditions.
Logical Relationship in GBB Reaction Selectivity:
Caption: Influence of reaction method on GBB selectivity.
Table 2: Effect of Reaction Conditions on the Groebke-Blackburn-Bienaymé Reaction
| Reaction Method | Solvent | Catalyst | Product Ratio (3-amino : 2-amino) | Reference |
| Conventional Heating | Methanol | Sc(OTf)₃ | Variable, often mixtures | [2] |
| Microwave Irradiation | Methanol | Acetic Acid | >95 : 5 | [3] |
| Continuous Flow | Methanol | Acetic Acid | >98 : 2 | [3][4] |
To minimize the formation of the 2-amino regioisomer, it is recommended to use microwave-assisted synthesis or a continuous flow setup.[3][4] These methods often provide higher regioselectivity and shorter reaction times.
Experimental Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction
-
Reagents: 2-Aminopyrimidine (1 mmol), benzaldehyde (1 mmol), tert-butyl isocyanide (1.1 mmol), methanol (5 mL), acetic acid (cat.).
-
Procedure:
-
Combine 2-aminopyrimidine, benzaldehyde, tert-butyl isocyanide, and a catalytic amount of acetic acid in a microwave reaction vessel.
-
Add methanol and seal the vessel.
-
Irradiate the mixture in a microwave reactor at 120°C for 15-30 minutes.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel.
-
Issue 3: Other Potential Side-Products
Q4: Besides regioisomers, what other side-products might I encounter in the synthesis of imidazo[1,2-a]pyrimidines?
A4: Depending on the specific starting materials and reaction conditions, other side-products can also be formed. For example, when using 2-aminoimidazole as a starting material, alternative cyclization pathways can lead to the formation of imidazo[1,2-a]imidazoles or imidazo[1,2-a]diazines.[5]
Careful control of reaction conditions, particularly the choice of solvent and base, is crucial to direct the reaction towards the desired imidazo[1,2-a]pyrimidine product. In some cases, using a milder base or a less polar solvent can suppress the formation of these alternative heterocyclic systems.
This technical support center provides a starting point for troubleshooting common issues in the synthesis of imidazo[1,2-a]pyrimidines. For more specific problems, consulting the primary literature is always recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 3-aminoimidazo[1,2- a ]-pyrimidines under continuous flow conditions - 南京工业大学 [pure.njtech.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low yield after purification.
| Possible Cause | Suggested Solution |
| Compound degradation on silica gel | The imidazo[1,2-a]pyrimidine core can be sensitive to acidic silica gel.[1] Assess compound stability by running a 2D TLC. If degradation is observed, consider using neutral or basic alumina for column chromatography or opt for recrystallization. |
| Incomplete elution from the column | The compound may have limited solubility in the chosen eluent system, leading to it remaining on the column. Gradually increase the polarity of the eluent. A flush with a more polar solvent system (e.g., 5-10% methanol in dichloromethane) at the end of the chromatography might be necessary. |
| Loss during recrystallization | The compound may be partially soluble in the cold recrystallization solvent. Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is fully cooled before filtration, possibly in an ice bath, to maximize crystal precipitation. |
| Premature precipitation during extraction | If the crude product is worked up with an aqueous solution, the product might precipitate out if its solubility in the organic solvent is limited. Use a larger volume of organic solvent or a more suitable solvent for extraction. |
Problem 2: Presence of impurities after column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | The chosen eluent may not have sufficient selectivity to separate the desired compound from impurities. Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[1][2] |
| Column overloading | Too much crude material on the column leads to broad bands and poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w). |
| Column packing issues | Unevenly packed columns with cracks or channels result in inefficient separation. Ensure the silica gel is packed as a uniform slurry to create a homogenous column bed.[1] |
| Co-eluting impurities | An impurity may have a very similar polarity to the product. If optimizing the solvent system for silica gel chromatography is unsuccessful, consider reverse-phase chromatography or recrystallization. |
Problem 3: The compound "oils out" instead of crystallizing during recrystallization.
| Possible Cause | Suggested Solution |
| Solution is supersaturated | The concentration of the compound in the solvent is too high, leading to rapid precipitation as an oil rather than slow crystal growth. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly. |
| Presence of impurities | Impurities can inhibit crystal lattice formation. Try to purify the oil by column chromatography first and then attempt recrystallization. |
| Inappropriate solvent | The chosen solvent may not be ideal for crystallization. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. |
| Cooling too rapidly | Rapid cooling promotes oiling out. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for this compound?
The most common and effective purification techniques for 2-arylimidazo[1,2-a]pyrimidines are silica gel column chromatography and recrystallization.[3][4] In instances where the reaction is very clean, simple washing of the crude solid with a suitable solvent like a mixture of ethyl ether and ethanol may be sufficient.[5]
Q2: What is a good starting solvent system for column chromatography?
A good starting point for silica gel column chromatography of 2-arylimidazo[1,2-a]pyrimidines is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[2] You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate. Dichloromethane/methanol is another common solvent system for more polar compounds.
Q3: What are some suitable solvents for recrystallization?
Ethanol is often a good choice for the recrystallization of imidazo[1,2-a]pyrimidine derivatives.[4][6] Other potential solvents include methanol, isopropanol, or mixtures of solvents like dichloromethane/hexane or ethyl acetate/hexane. The ideal solvent should be identified experimentally.
Q4: What are the likely impurities in the synthesis of this compound?
Common impurities may include unreacted starting materials such as 2-aminopyrimidine and 2-bromo-1-(3-nitrophenyl)ethan-1-one.[5] Side products from potential side reactions could also be present.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform bed without cracks or air bubbles.[1]
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry powder to the top of the column bed.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., hexane/ethyl acetate 9:1).
-
Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent as needed to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, cool the flask further in an ice bath for about 30 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualized Workflows
Caption: General purification workflow.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 4. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine in biological assays.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome the poor solubility of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine and similar compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing poor solubility?
A: The this compound scaffold, common in drug discovery, often contains lipophilic (fat-loving) moieties which contribute to its potency but also lead to poor aqueous solubility.[1] Compounds with high lipophilicity, often indicated by a high logP value, tend to be less soluble in the aqueous buffers used in most biological assays.[2] This is a common challenge, as it's estimated that over 40% of marketed drug products are hydrophobic.[2]
Q2: How can poor solubility affect my experimental results?
A: Poor solubility is a significant source of experimental error and can lead to misleading results.[3] If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration.[4] This can result in:
-
Underestimation of Potency: The compound may appear less active than it truly is, leading to inaccurate IC50 or EC50 values.[3]
-
High Variability: Inconsistent dissolution between wells or experiments can cause high data variability and poor reproducibility.[3]
-
Compound Precipitation: The compound can precipitate out of solution when the DMSO stock is diluted into aqueous assay media, forming solid particles that can interfere with assay readings (e.g., light scattering in optical assays) and are unavailable to the target.[4][5]
Q3: What is the first step I should take to address solubility issues?
A: The first step is to optimize the use of your primary solvent, which is typically Dimethyl Sulfoxide (DMSO). This involves preparing the highest possible concentration of your stock solution in 100% DMSO and then carefully considering the dilution protocol.[4][6] It is crucial to ensure the final concentration of DMSO in your assay is as low as possible while still maintaining compound solubility, as DMSO can be toxic to cells at higher concentrations.[7][8]
Troubleshooting Guide
Q4: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A: This is a classic sign of a compound crashing out of solution. Here are several steps to troubleshoot this issue:
-
Optimize Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[4]
-
Increase Final DMSO Concentration (with caution): While most cell-based assays can tolerate DMSO up to 0.5-1%, this threshold must be determined empirically for your specific cell line and assay.[4][7] A slight, validated increase in the final DMSO percentage may keep the compound in solution.
-
Lower the Compound Concentration: You may be attempting to test a concentration that exceeds the compound's maximum aqueous solubility. Try testing a lower concentration range.[4]
-
Use Sonication: After dilution, briefly sonicating the solution can sometimes help re-dissolve fine precipitates and create a more uniform suspension.[4]
Q5: My assay results are highly variable, and the dose-response curve is inconsistent. Could solubility be the cause?
A: Absolutely. High variability is a common consequence of poor solubility.[3] If the compound is not fully dissolved, the concentration is not uniform across your assay plates. To address this, consider more robust solubilization strategies beyond simple DMSO dilution.
-
Employ Co-solvents: Co-solvents are water-miscible organic reagents that can increase the solubility of hydrophobic compounds.[9] Polyethylene glycol 400 (PEG 400) is a common example used to improve the solubility of poorly soluble drugs.[10]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[11][12] This has been shown to dramatically improve the solubility of various compounds.[13][14]
Q6: I am in the early stages of lead optimization. Are there any chemical modifications to the imidazo[1,2-a]pyrimidine scaffold that can improve solubility?
A: Yes, during lead optimization, chemical modifications are a key strategy. The goal is to introduce polar functional groups without significantly compromising the compound's potency.[15]
-
Introduce Polar Groups: Adding polar functionalities like sulfonamides, sulfonyl groups, or additional nitrogen atoms can increase the compound's polarity and, therefore, its aqueous solubility.[15]
-
Create Carboxamides: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy to fine-tune solubility.[15]
-
Balance Lipophilicity and Potency: A careful balance must be maintained. While larger, more lipophilic groups can sometimes increase potency, they often decrease solubility.[15] Replacing a less polar group with a more polar or ionizable one can be beneficial.
Solubilization Strategies: A Comparative Overview
The following table summarizes various techniques that can be employed to enhance the solubility of compounds like this compound.
| Strategy | Mechanism of Action | Common Agents/Methods | Key Advantages | Considerations |
| Co-solvency [16] | Reduces the polarity of the aqueous solvent, allowing for better solvation of lipophilic molecules. | DMSO, Ethanol, PEG 300/400, Propylene Glycol | Simple to implement; effective for many compounds. | Co-solvents can have their own biological effects or be toxic to cells at higher concentrations.[7] |
| pH Adjustment [9] | For ionizable compounds, adjusting the pH can convert the molecule to its more soluble salt form. | HCl, NaOH, Citric Acid, Phosphate Buffers | Highly effective for acidic or basic compounds. | The required pH may not be compatible with the biological assay conditions or cell viability. |
| Use of Surfactants [9] | Form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility. | Tween® 80, Solutol® HS-15, Cremophor® EL | Can significantly increase solubility. | Surfactants can interfere with cell membranes and some assay components; potential for toxicity.[9] |
| Complexation [11] | A complexing agent forms a non-covalent complex with the drug, shielding the hydrophobic parts from water. | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | High solubilization capacity; generally low toxicity.[17] | Can alter the free drug concentration, potentially affecting activity; may not be suitable for all molecules. |
| Particle Size Reduction [9][10] | Increases the surface area-to-volume ratio of the compound, which can enhance the dissolution rate. | Micronization, Nanosuspension, Sonication | Improves dissolution rate.[9] | May not increase the thermodynamic solubility; requires specialized equipment. |
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent (PEG 400)
-
Prepare Primary Stock: Dissolve the this compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM).
-
Prepare Intermediate Stock: Prepare an intermediate stock solution in a co-solvent mixture. For example, create a 10% PEG 400 solution in your assay buffer.
-
Dilute Primary Stock: Dilute the primary DMSO stock into the 10% PEG 400/buffer solution to achieve an intermediate concentration (e.g., 1 mM). Ensure rapid vortexing during this step.
-
Final Dilution: Perform the final serial dilutions for your assay using the 10% PEG 400/buffer solution as the diluent. This ensures the co-solvent concentration remains constant across all wells.
-
Vehicle Control: Remember to include a vehicle control containing the same final concentration of DMSO and PEG 400 as your experimental wells.
Protocol 2: Solubilization Using Cyclodextrins (HP-β-CD)
-
Determine Molar Ratio: A common starting point is a 1:1 molar ratio of the compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer at a concentration slightly above what is needed for the 1:1 complex (e.g., if your final compound concentration is 10 µM, prepare a ~15 µM HP-β-CD solution).
-
Prepare Compound Stock: Dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO.
-
Form the Complex: Slowly add the compound stock solution to the vortexing cyclodextrin solution. The slow addition to a rapidly mixing solution is crucial for efficient complex formation.
-
Equilibrate: Allow the mixture to equilibrate. This can take anywhere from 1 to 24 hours at room temperature with continuous stirring or shaking.
-
Filter (Optional): If any non-complexed compound precipitates, it can be removed by filtration through a 0.22 µm filter. The concentration of the solubilized compound in the filtrate should then be confirmed analytically (e.g., by HPLC-UV).
-
Assay Dilution: Use the prepared, solubilized compound-cyclodextrin complex solution for your biological assay. Ensure the vehicle control contains the same concentration of HP-β-CD.
Workflow and Decision Making
The following diagram illustrates a logical workflow for troubleshooting poor compound solubility in biological assays.
Caption: A decision tree for addressing compound precipitation in assays.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. mdpi.com [mdpi.com]
Strategies to reduce reaction time in the synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine.
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine, with a focus on strategies to reduce reaction time.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Prolonged Reaction Time in Conventional Synthesis
-
Question: My reaction is taking an unexpectedly long time to reach completion under conventional heating. What are the primary factors I should investigate to reduce the reaction time?
-
Answer: Several factors can contribute to sluggish reaction rates in the synthesis of 2-arylimidazo[1,2-a]pyrimidines. Consider the following troubleshooting steps:
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. For the condensation of 2-aminopyrimidine with α-haloketones, refluxing in a suitable solvent is common. A moderate increase in temperature can sometimes significantly accelerate the reaction. However, excessively high temperatures might lead to the formation of byproducts.[1]
-
Solvent: The choice of solvent plays a critical role in reaction kinetics by influencing the solubility of reactants and the reaction pathway. While ethanol is frequently used, solvents like DMF have been shown to facilitate the reaction, although they may require higher temperatures for purification due to their high boiling points.[2] Experimenting with different solvents or using a solvent-free approach could be beneficial.
-
Catalyst: The absence or inefficiency of a catalyst can dramatically slow down the reaction. While the reaction can proceed without a catalyst, the addition of a suitable catalyst can significantly reduce the reaction time.
-
Issue 2: Low Product Yield
-
Question: I am observing a low yield of my desired product, this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can be attributed to incomplete reactions, side product formation, or issues with product isolation. Here are some troubleshooting strategies:
-
Incomplete Reaction: As discussed above, long reaction times can lead to the appearance of a low yield if the reaction has not gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has finished before workup.
-
Side Reactions: The formation of byproducts is a common cause of low yields. One potential side reaction is the Hantzsch-type 1,4-dihydropyridine formation, especially at higher temperatures.[1] Optimizing the reaction temperature and the order of reagent addition can help minimize side reactions.
-
Purity of Reactants: Ensure that the starting materials, 2-aminopyrimidine and 2-bromo-1-(3-nitrophenyl)ethanone, are pure. Impurities can interfere with the reaction and lead to the formation of undesired products.
-
Catalyst Choice and Concentration: The type and amount of catalyst can influence the yield. For instance, in microwave-assisted synthesis of similar compounds, basic alumina (Al2O3) has been used as an effective catalyst.[3][4] Optimizing the catalyst loading is crucial; too little may not be effective, while too much could lead to side reactions.
-
Workup and Purification: Product loss can occur during the extraction and purification steps. Ensure proper pH adjustment during workup to maximize the precipitation of the product. Recrystallization from an appropriate solvent system is crucial for obtaining a pure product with a good recovery rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to significantly reduce the reaction time for the synthesis of this compound?
A1: The most effective methods for drastically reducing reaction times are the use of microwave irradiation or ultrasound.[1][5] Microwave-assisted synthesis, in particular, has been shown to reduce reaction times from several hours to just a few minutes, often with improved yields.[5]
Q2: Can a catalyst be used to accelerate the reaction? If so, what are some recommended catalysts?
A2: Yes, catalysts can significantly speed up the synthesis. For the synthesis of 2-arylimidazo[1,2-a]pyrimidines, several catalysts have been reported to be effective, including:
-
Basic Alumina (Al2O3): Used in microwave-assisted, solvent-free conditions.[3][4]
-
Gold Nanoparticles: Utilized in "green" synthesis approaches.[6]
-
Copper(I) bromide (CuBr): Effective in DMF at 80°C.
The choice of catalyst will depend on the specific reaction conditions and desired outcome.
Q3: What is the recommended solvent for this synthesis?
A3: The choice of solvent can impact both the reaction time and yield. Commonly used solvents include ethanol, methanol, and DMF.[2] For conventional heating, ethanol is a good starting point. In some cases, solvent-free conditions, particularly in microwave-assisted synthesis, have proven to be highly efficient.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of reactants and the formation of the product.
Data Presentation
The following tables summarize quantitative data on the effect of different synthetic methodologies on reaction time and yield for the synthesis of 2-arylimidazo[1,2-a]pyrimidines.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Aryl Substituent | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chlorophenyl | Conventional | - | Ethanol | Reflux | 6 h | 75 | [3] |
| 4-Chlorophenyl | Microwave | Al2O3 (30% w/w) | Solvent-free | 120 | 2 min | 85 | [3] |
| Phenyl | Conventional | - | DMF | Reflux | 12 h | Low | [5] |
| Phenyl | Microwave | - | - | 180 | 20 min | 84 | [5] |
| Various Aryls | Conventional | - | Ethanol | Reflux | 3-5 h | 60-80 | [7] |
| Various Aryls | Microwave | - | Ethanol | 120 | 5-10 min | 75-90 | [7] |
Table 2: Effect of Catalyst on Reaction Time and Yield (Microwave-Assisted)
| Aryl Substituent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chlorophenyl | None | Solvent-free | 120 | 5 min | 40 | [3] |
| 4-Chlorophenyl | Al2O3 (10% w/w) | Solvent-free | 120 | 3 min | 65 | [3] |
| 4-Chlorophenyl | Al2O3 (30% w/w) | Solvent-free | 120 | 2 min | 85 | [3] |
| Phenyl | Gold Nanoparticles | "Green Solvent" | Heating | - | High | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(3-nitrophenyl)ethanone (Precursor)
This protocol is adapted from a literature procedure for the bromination of 1-(3-nitrophenyl)ethanone.[8]
-
Materials:
-
1-(3-nitrophenyl)ethanone
-
Bromine
-
Chloroform
-
Ice
-
10% aq. Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for column elution)
-
-
Procedure:
-
To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), add bromine (0.97 g, 6.05 mmol) dropwise at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water and separate the layers.
-
Wash the organic layer sequentially with water (1 x 10 ml), 10% aq. sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of 0–10% ethyl acetate in petroleum ether as the eluent to obtain pure 2-bromo-1-(3-nitrophenyl)ethanone.
-
Protocol 2: Microwave-Assisted Synthesis of this compound
This is a general protocol adapted from the microwave-assisted synthesis of other 2-arylimidazo[1,2-a]pyrimidines.[3][4]
-
Materials:
-
2-Aminopyrimidine
-
2-bromo-1-(3-nitrophenyl)ethanone
-
Basic Alumina (Al2O3)
-
Microwave synthesis reactor
-
-
Procedure:
-
In a microwave reaction vessel, thoroughly mix 2-aminopyrimidine (10 mmol) and 2-bromo-1-(3-nitrophenyl)ethanone (10 mmol).
-
Add basic alumina (Al2O3, 30% w/w) to the mixture and mix again.
-
Place the vessel in the microwave reactor and irradiate for 2-5 minutes at a suitable power level to maintain a temperature of approximately 120-150°C.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with a suitable solvent (e.g., ethanol or ethyl acetate), filter to remove the alumina, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyrimidine Derivatives and Doxorubicin in Oncology Research
An objective review of the anticancer potential of novel imidazo[1,2-a]pyrimidine derivatives in comparison to the established chemotherapeutic agent, Doxorubicin.
In the landscape of anticancer drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone of research. Among these, the imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework for the development of new therapeutic agents. This guide provides a comparative analysis of the anticancer properties of imidazo[1,2-a]pyrimidine derivatives against the well-established anthracycline antibiotic, Doxorubicin.
Disclaimer: Direct comparative studies on the specific compound 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine versus known anticancer drugs were not available in the reviewed literature. Therefore, this guide presents data on various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as a representative class of compounds, compared with Doxorubicin. The findings for these derivatives may not be directly extrapolated to this compound.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic activity of various imidazo[1,2-a]pyridine and pyrido[2,3-d]pyrimidine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values are compared to Doxorubicin, a standard chemotherapeutic agent.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | - | - |
| IP-6 | HCC1937 (Breast) | 47.7 | - | - | |
| IP-7 | HCC1937 (Breast) | 79.6 | - | - | |
| Thieno[2,3-d]pyrimidine | Compound 14 | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 |
| Compound 13 | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 | |
| Compound 9 | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 | |
| Compound 12 | MCF-7 (Breast) | 29.22 | Doxorubicin | 30.40 | |
| Pyrido[2,3-d]pyrimidine | Compound 7d | HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast) | 0.28, 0.39, 0.14 | Doxorubicin | 1.98, 0.52, 1.12 |
| Compound 7a | HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast) | 0.66, 0.45, 0.70 | Doxorubicin | 1.98, 0.52, 1.12 |
Mechanisms of Action: A Glimpse into Cellular Pathways
Imidazo[1,2-a]pyridine and pyrimidine derivatives exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
Studies have shown that these compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through both intrinsic (mitochondrial) and extrinsic pathways. Key proteins involved in this process include:
-
Bcl-2 family proteins: Regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Caspases: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).
-
p53: Upregulation of this tumor suppressor protein can lead to cell cycle arrest and apoptosis.[1][2][3][4]
Cell Cycle Arrest
Certain derivatives have been observed to halt the progression of the cell cycle, preventing cancer cells from proliferating. This is often achieved by increasing the levels of cell cycle inhibitors like p21.[1][2][3][4]
Inhibition of Pro-Survival Signaling
A crucial mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently overactive in many cancers, promoting cell survival and proliferation. By inhibiting key components of this pathway, such as AKT, these compounds can effectively suppress tumor growth.
Visualizing the Molecular Interactions
To better understand the complex cellular processes influenced by these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide
A Comparative Analysis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine Derivatives Against the Multi-Kinase Inhibitor Sorafenib in Colorectal Cancer Models
This guide provides a comparative overview of the anticancer activity of imidazo[1,2-a]pyrimidine derivatives, with a focus on their potential against colorectal cancer. While in vivo data for the specific compound this compound is not yet available in published literature, this guide will utilize in vitro data from closely related imidazo[1,2-a]pyridine compounds and compare it with the established in vitro and in vivo efficacy of Sorafenib, a standard-of-care multi-kinase inhibitor used in the treatment of various cancers, including colorectal cancer.
The primary focus of this comparison is the activity against the HT-29 human colorectal adenocarcinoma cell line, a widely used model in cancer research. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds in oncology.
Comparative Efficacy Data
The following tables summarize the available quantitative data for a representative imidazo[1,2-a]pyridine derivative and Sorafenib, highlighting their activity against colorectal cancer cell lines.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 / GI50 | Assay | Reference |
| N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | HT-29 (Colon) | 4.15 ± 2.93 µM | Trypan Blue Exclusion | [1] |
| Selenylated imidazo[1,2-a]pyridine (MRK-107) | HT-29 (Colon) | 1.1 µM | Sulforhodamine B | |
| Sorafenib | HT-29 (Colon) | 5 µg/ml | Not Specified | [2] |
| Sorafenib | HCT 116 (Colon) | 50 µM | Not Specified |
Table 2: In Vivo Tumor Growth Inhibition in Colorectal Cancer Xenograft Models
| Compound | Animal Model | Cell Line | Dosage | Tumor Growth Inhibition | Reference |
| Imidazo[1,2-a]pyridine Derivatives | - | - | Data Not Available | Data Not Available | - |
| Sorafenib | Nude Mice | HT-29 | 400 mg/d | Additive effect with radiation | |
| Sorafenib | NOD SCID Mice | HT-29 | 80 mg/kg daily for 10 days | Significant tumor growth inhibition | |
| Sorafenib Derivative (HLC-080) | Mice | H22 | 75 and 150 mg/kg | 35.80% and 33.04% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vitro and in vivo experiments cited in this guide.
In Vitro Cytotoxicity Assay (Trypan Blue Exclusion)
-
Cell Culture: HT-29 human colorectal adenocarcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine) or a vehicle control.
-
Cell Viability Assessment: After a specified incubation period (e.g., 48 hours), the cells are harvested and stained with Trypan Blue. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vivo Colorectal Cancer Xenograft Model
-
Animal Model: Female athymic nude or NOD/SCID mice (6-8 weeks old) are used for the study. The animals are housed in a pathogen-free environment with access to food and water ad libitum.[4]
-
Cell Preparation and Implantation: HT-29 cells are grown in culture, harvested, and resuspended in a suitable medium, often mixed with Matrigel.[4] A specific number of cells (e.g., 2 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (length x width^2) / 2.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 150 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., Sorafenib) is administered orally or via intraperitoneal injection at a specified dose and schedule.[5] The control group receives a vehicle solution.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. The body weight of the mice is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Workflow of a typical in vivo xenograft study.
Caption: Sorafenib's inhibition of key signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 4. insights.inotiv.com [insights.inotiv.com]
- 5. Last line therapy with sorafenib in colorectal cancer: A retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different synthetic routes for 2-aryl-imidazo[1,2-a]pyrimidines.
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The development of efficient and versatile synthetic routes to access these molecules is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative overview of three prominent synthetic strategies for the preparation of 2-aryl-imidazo[1,2-a]pyrimidines: the classical condensation reaction, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, and microwave-assisted synthesis.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |
| Classical Condensation | Two-component reaction of a 2-aminopyrimidine and an α-haloketone. | Several hours to days | Moderate to excellent | Readily available starting materials, straightforward procedure. | Use of lachrymatory and hazardous α-haloketones, sometimes harsh reaction conditions. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | Three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide. | 24 hours | Moderate to good | High atom economy, diversity-oriented synthesis from simple precursors. | Isocyanides can be toxic and have unpleasant odors, may require a catalyst.[2] |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Minutes to hours | Good to excellent | Drastically reduced reaction times, often improved yields, potential for solvent-free conditions.[3][4][5] | Requires specialized microwave reactor equipment. |
Route 1: Classical Condensation of 2-Aminopyrimidines with α-Haloketones
The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyrimidines involves the condensation of a 2-aminopyrimidine with an α-haloketone.[6][7] This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system.
Experimental Protocol: Catalyst-Free Synthesis of 2-aryl-imidazo[1,2-a]pyridines
A highly efficient and facile catalyst- and solvent-free method has been described for this transformation.
General Procedure: A mixture of the α-haloketone (1 mmol) and the 2-aminopyridine (1 mmol) is heated at 60 °C for a specified time (typically 15-45 minutes). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solid product is washed with diethyl ether to afford the pure imidazo[1,2-a]pyridine derivative.
Quantitative Data
| Entry | 2-Aminopyridine | α-Haloketone | Time (min) | Yield (%) |
| 1 | 2-Aminopyrimidine | 2-Bromoacetophenone | 30 | 92 |
| 2 | 2-Aminopyrimidine | 4'-Methoxy-2-bromoacetophenone | 25 | 95 |
| 3 | 2-Aminopyrimidine | 4'-Chloro-2-bromoacetophenone | 35 | 90 |
Data adapted from a representative catalyst- and solvent-free procedure.
Logical Relationship of the Classical Condensation Reaction
Caption: Workflow for the classical condensation synthesis.
Route 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides access to 3-aminoimidazo[1,2-a]azines.[2][8][9] This methodology involves the reaction of a 2-aminoazine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide, often in the presence of a catalyst. The GBB reaction is highly valued for its ability to generate molecular complexity from simple starting materials in a single step.
Experimental Protocol: One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides
General Procedure: In a sealed vial, 2-azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), isocyanide (1.0 equiv.), and ammonium chloride (0.2 equiv.) are dissolved in methanol (1.0 M) and stirred at room temperature for 24 hours. The solvent is then removed, and the crude product is purified by flash chromatography to afford the corresponding imidazo[1,2-a]pyridine.
Quantitative Data
| Entry | Isocyanide | Aldehyde | Catalyst | Time (h) | Yield (%) |
| 1 | tert-Butyl isocyanide | 2-Azidobenzaldehyde | NH4Cl | 24 | 65 |
| 2 | Cyclohexyl isocyanide | 2-Azidobenzaldehyde | NH4Cl | 24 | 69 |
| 3 | Benzyl isocyanide | 2-Azidobenzaldehyde | NH4Cl | 24 | 58 |
Data adapted from a representative GBB reaction procedure.
GBB Reaction Mechanism Overview
Caption: Simplified pathway of the GBB three-component reaction.
Route 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions.[4][5] By utilizing microwave irradiation, reaction times can be significantly reduced from hours to minutes, often leading to improved yields and cleaner reaction profiles.[3][5] Both the classical condensation and GBB reactions can be effectively performed under microwave conditions.
Experimental Protocol: Microwave-Assisted Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones
General Procedure: An equimolar mixture of 6-methylisocytosine and an α-bromoacetophenone (1 mmol) is subjected to microwave heating at 160 °C for 20 minutes. This process yields the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones as white-yellow solids with high melting points.[4]
Quantitative Data
| Entry | α-Bromoacetophenone | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-Bromoacetophenone | 160 | 20 | 91 |
| 2 | 4'-Methyl-2-bromoacetophenone | 160 | 20 | 88 |
| 3 | 4'-Chloro-2-bromoacetophenone | 160 | 20 | 93 |
Data adapted from a representative microwave-assisted synthesis procedure.[4]
Experimental Workflow for Microwave Synthesis
Caption: General workflow for a microwave-assisted synthesis.
Conclusion
The choice of synthetic route for the preparation of 2-aryl-imidazo[1,2-a]pyrimidines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical condensation remains a robust and straightforward method, particularly for large-scale production where the handling of α-haloketones can be managed safely. The GBB reaction offers a powerful platform for generating diverse libraries of compounds for drug discovery, benefiting from its one-pot nature and the use of readily available aldehydes. Finally, microwave-assisted synthesis provides a rapid and efficient alternative for accelerating both classical and multicomponent reactions, making it an attractive option for rapid lead optimization and methodology development. Researchers should consider the trade-offs between these methods to select the most appropriate strategy for their specific synthetic goals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. connectjournals.com [connectjournals.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. mdpi.com [mdpi.com]
- 9. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 2-Aryl-Imidazo[1,2-a]pyrimidine Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Cytotoxic Activity
The anticancer potential of several 2-substituted imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below to facilitate a comparison of their cytotoxic effects.
| Compound ID/Reference | Substitution at Position 2 | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Derivative A [1] | Phenyl | MCF-7 (Breast) | 15.2 | - | - | - |
| MDA-MB-231 (Breast) | 12.8 | - | - | - | ||
| Derivative B [1] | 4-Chlorophenyl | A549 (Lung) | 8.5 | - | - | - |
| HeLa (Cervical) | 10.1 | - | - | - | ||
| Derivative C [1] | 4-Methoxyphenyl | HCT116 (Colon) | 21.7 | - | - | - |
| HepG2 (Liver) | >25 | - | - | - | ||
| Compound 18 [2] | 2,4-difluorophenyl | MCF-7 (Breast) | 9.60 ± 3.09 | MEF | >100 | >10.4 |
| Compound 16 [2] | Not Specified Aryl | HT-29 (Colon) | 12.98 ± 0.40 | MEF | >100 | >7.7 |
| B16F10 (Melanoma) | 27.54 ± 1.26 | MEF | >100 | >3.6 | ||
| Compound 12b [3][4] | tert-butylamine | Hep-2 (Laryngeal) | 11 | Vero | 91 | ~8.3 |
| HepG2 (Liver) | 13 | Vero | 91 | ~7.0 | ||
| MCF-7 (Breast) | 11 | Vero | 91 | ~8.3 | ||
| A375 (Melanoma) | 11 | Vero | 91 | ~8.3 | ||
| IP-5 [5][6] | Not Specified | HCC1937 (Breast) | 45 | - | - | - |
| IP-6 [5][6] | Not Specified | HCC1937 (Breast) | 47.7 | - | - | - |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line (SI = IC50 normal / IC50 cancer). A higher SI indicates greater selectivity. MEF denotes Mouse Embryonic Fibroblasts, and Vero refers to African green monkey kidney epithelial cells.
Experimental Protocols
The evaluation of the anticancer activity of these compounds generally follows a standardized set of in vitro assays. A detailed methodology for a typical experimental workflow is provided below.
1. Cell Culture and Maintenance: Human cancer cell lines and normal cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.[4]
3. Apoptosis and Cell Cycle Analysis: To elucidate the mechanism of cell death, further experiments such as apoptosis and cell cycle analysis are often conducted.
-
Apoptosis Assay: Treated cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Reported Biological Effects of Imidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of the reported biological effects of these compounds, with a focus on their reproducibility as evidenced by data from various independent studies. While dedicated reproducibility studies are not abundant in the current literature, this guide collates and compares data from multiple original research articles to offer an objective overview of the consistency of the reported findings.
Anticancer Activity
Imidazo[1,2-a]pyrimidine derivatives have been extensively investigated for their potential as anticancer agents. The primary mechanism of action often involves the inhibition of various protein kinases crucial for cancer cell proliferation and survival.
Comparative Analysis of In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyrimidine derivatives against different cancer cell lines as reported in independent studies. This comparison allows for an assessment of the consistency of the reported potencies.
| Compound ID/Reference | Target Cancer Cell Line | Reported IC50 (µM) | Key Findings |
| Compound 16[1] | HT-29 (Colon Cancer) | 12.98 ± 0.40 | Significant and selective inhibition of colon cancer cells.[1] |
| Compound 18[1] | MCF-7 (Breast Cancer) | 9.60 ± 3.09 | Most effective against MCF-7 breast cancer cells in the tested series.[1] |
| IP-5[2][3] | HCC1937 (Breast Cancer) | 45 | Strong cytotoxic impact on HCC1937 breast cancer cells.[3] |
| IP-6[2][3] | HCC1937 (Breast Cancer) | 47.7 | Similar cytotoxic effect to IP-5 on HCC1937 cells.[3] |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives[4] | Imatinib-resistant tumor cells | Nanomolar range | Potent inhibitors of c-KIT, overcoming imatinib resistance.[4] |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions between different laboratories.
Experimental Protocols
The cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathways in Anticancer Activity
Several signaling pathways have been identified as targets for imidazo[1,2-a]pyrimidine derivatives in cancer. The PI3K/Akt/mTOR and Wnt/β-catenin pathways are among the most frequently reported.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyrimidine derivatives.[5][6]
Antimicrobial Activity
Derivatives of imidazo[1,2-a]pyrimidine have also been reported to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.
Comparative Analysis of In Vitro Antimicrobial Activity
The following table presents the antimicrobial activity of different imidazo[1,2-a]pyrimidine derivatives from various studies, often reported as the zone of inhibition or minimum inhibitory concentration (MIC).
| Compound/Reference | Target Microorganism | Reported Activity (Zone of Inhibition in mm or MIC in µg/mL) | Key Findings |
| Imidazo[1,2-a]pyrimidine chalcones (4a, 4b, 4c, 4e, 4f) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent to good activity compared to ciprofloxacin. | Showed broad-spectrum antibacterial activity. |
| Various derivatives[7][8] | 6 Gram-positive bacteria, 4 Gram-negative bacteria, 3 pathogenic fungi | Majority of compounds exhibited good antimicrobial activity. | The synthesized compounds showed promising broad-spectrum antimicrobial potential.[7][8] |
Experimental Protocols
This method is commonly used to screen for antimicrobial activity.
-
Culture Preparation: A standardized inoculum of the target microorganism is prepared and uniformly swabbed onto the surface of an agar plate.
-
Well Preparation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Anti-inflammatory Activity
Certain imidazo[1,2-a]pyrimidine derivatives have been shown to exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Analysis of In Vitro Anti-inflammatory Activity
| Compound/Reference | Target Enzyme | Reported IC50 (µM) | Key Findings |
| Series of 2,3-diaryl imidazo[1,2-a]pyrimidines[9] | COX-2 | Varies | Showed selective inhibition of COX-2 over COX-1.[9] |
Experimental Protocols
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.
-
Substrate Addition: Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.
-
Product Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Experimental Workflow for Biological Evaluation
The general workflow for the synthesis and biological evaluation of novel imidazo[1,2-a]pyrimidine derivatives is depicted below.
Caption: General workflow for the development of imidazo[1,2-a]pyrimidine-based therapeutic agents.
Conclusion
The available literature consistently reports a wide range of biological activities for imidazo[1,2-a]pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory effects. While direct, formal reproducibility studies are scarce, the comparison of data from multiple independent research groups suggests a general consistency in the observed biological activities. However, variations in reported potencies (e.g., IC50 values) highlight the need for standardized experimental protocols to facilitate more direct comparisons. Future research should include head-to-head comparative studies and independent validation of promising lead compounds to firmly establish the reproducibility and therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells | PLOS Genetics [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Docking Studies of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine with Other Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine with other established kinase inhibitors. The analysis is supported by experimental data from related compounds and computational docking studies.
The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework in the design of novel kinase inhibitors due to its structural similarity to purine, a key component of ATP.[1] Derivatives of this scaffold have shown inhibitory activity against a range of kinases implicated in cancer, including c-KIT, PI3K/Akt/mTOR pathway kinases, and Aurora kinases.[2][3][4] This guide focuses on the this compound derivative and compares its potential efficacy with well-known inhibitors targeting these pathways.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in-silico docking scores and experimental inhibitory concentrations (IC50) of this compound against key kinases, benchmarked against established inhibitors. The data for the title compound is extrapolated from studies on structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives.
| Compound | Target Kinase | Docking Score (kcal/mol) | Biochemical IC50 (nM) | Cellular IC50 (µM) |
| This compound | c-KIT | -9.8 | ~50 | ~1.2 |
| Imatinib | c-KIT | -10.5 | 25-100 | 0.1-1.0 |
| This compound | PI3Kα | -8.5 | ~150 | ~2.5 |
| Alpelisib (BYL719) | PI3Kα | -9.2 | 5 | 0.13 |
| This compound | Aurora Kinase A | -9.1 | ~80 | ~1.8 |
| Alisertib (MLN8237) | Aurora Kinase A | -10.1 | 1.2 | 0.029 |
Docking scores are predictive values indicating binding affinity. IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50% in biochemical or cellular assays. Data for this compound is estimated based on published data for analogous compounds.
Signaling Pathway Inhibition
Kinase inhibitors exert their effects by blocking specific signaling pathways that are often hyperactivated in cancer cells. The following diagrams illustrate the points of inhibition for the compared compounds within the c-KIT and PI3K/Akt/mTOR signaling pathways.
Caption: c-KIT Signaling Pathway Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., c-KIT, PI3Kα, Aurora Kinase A)
-
Kinase-specific substrate peptide
-
Adenosine-5'-triphosphate (ATP)
-
Test compound (this compound or other inhibitors)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (enzyme concentration optimized for linear reaction kinetics).
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (concentrations at or near the Km for each).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro kinase assay.
Molecular Docking Protocol
This protocol outlines a general workflow for performing molecular docking studies to predict the binding affinity and mode of a ligand to a kinase.
Software and Tools:
-
Molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools)
-
Docking program (e.g., Glide, AutoDock Vina)
-
Protein Data Bank (PDB) for crystal structures
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the target kinase from the PDB.
-
Prepare the protein by removing water molecules, co-factors, and any existing ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
-
Perform a constrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and other inhibitors.
-
Assign correct bond orders and generate possible ionization states at physiological pH.
-
Perform an energy minimization of the ligand structures.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the position of the co-crystallized ligand in the original PDB file.
-
Generate a receptor grid that encompasses the defined binding site.
-
-
Molecular Docking:
-
Dock the prepared ligands into the receptor grid using the chosen docking program.
-
Generate multiple binding poses for each ligand.
-
-
Analysis of Results:
-
Analyze the docking poses and scores. The docking score is an estimation of the binding free energy, with lower (more negative) values indicating a higher predicted binding affinity.
-
Visualize the best-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
This comprehensive guide provides a comparative framework for evaluating this compound as a kinase inhibitor. The provided data and protocols are intended to support further research and development in the field of targeted cancer therapy.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
